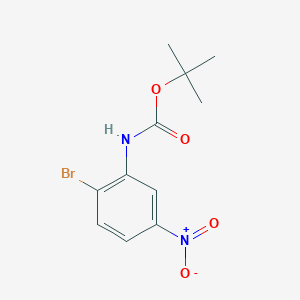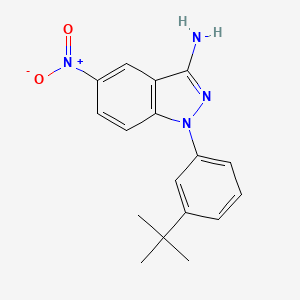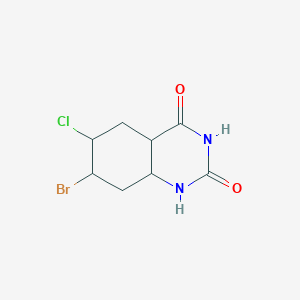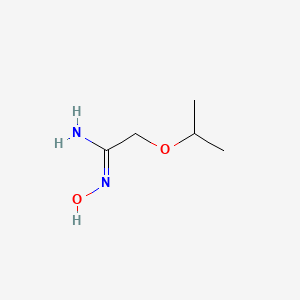![molecular formula C20H21FN2OS B12343614 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene moiety, which is a five-membered ring with sulfur and benzene fused together, and a fluorophenylacetamide group
Vorbereitungsmethoden
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the benzothiophene derivative with 2-chloro-N,N-dimethylethylamine under basic conditions.
Acylation with 4-Fluorophenylacetic Acid: The final step is the acylation of the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Biology: In biological research, the compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the dimethylaminoethyl and fluorophenylacetamide groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-chlorophenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-bromophenyl)acetamide: The presence of a bromine atom can lead to different electronic and steric effects compared to the fluorine derivative.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H21FN2OS |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21FN2OS/c1-23(2)18(17-13-25-19-6-4-3-5-16(17)19)12-22-20(24)11-14-7-9-15(21)10-8-14/h3-10,13,18H,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
KONVKTZEUYKLAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)






![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)

![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
